2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one
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Description
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H8ClFO2 and its molecular weight is 238.64. The purity is usually 95%.
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Scientific Research Applications
Phenol Oxidation
- Study Focus : Oxidation of specific phenyl compounds yielding benzofuran and dihydrobenzofuran derivatives.
- Relevance : Highlights methods of producing benzofuran derivatives, which could be related to the synthesis of compounds like 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one.
- Source : (Schofield et al., 1971).
Molecular Structure Analysis
- Study Focus : Structural analysis of complex compounds involving fluorophenyl and furanyl rings.
- Relevance : Provides insights into the molecular structure of compounds similar to this compound.
- Source : (El-Hiti et al., 2019).
Photoinduced Oxidative Annulation
- Study Focus : Oxidative annulation of butane-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without transition metals or oxidants.
- Relevance : Demonstrates a method of forming complex heterocyclic compounds which could be similar in structure or synthesis pathway to this compound.
- Source : (Zhang et al., 2017).
Synthesis and Crystal Structures
- Study Focus : Synthesis and structural characterization of chalcone derivatives.
- Relevance : Provides a framework for understanding the chemical structure and synthesis of similar compounds.
- Source : (Salian et al., 2018).
Solvent Polarity Effects
- Study Focus : Impact of solvent polarity on the photophysical properties of certain chalcone derivatives.
- Relevance : Offers insights into how solvent environment can influence the properties of similar compounds.
- Source : (Kumari et al., 2017).
Fluorination in Organic Synthesis
- Study Focus : Use of fluorination in the synthesis of complex organic compounds.
- Relevance : Since this compound includes a fluorine atom, studies on fluorination are highly relevant.
- Source : (Masson & Schlosser, 2005).
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSUVOIDLZNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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